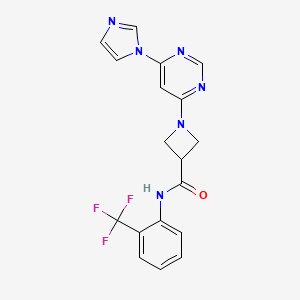

![molecular formula C24H30N2O2 B2592454 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851403-16-2](/img/structure/B2592454.png)

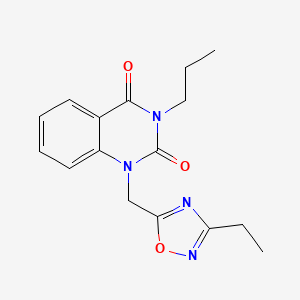

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide, also known as DAC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantane, a hydrocarbon that is commonly used in the synthesis of drugs and other organic compounds. DAC has been found to have several unique properties that make it a promising candidate for research in the fields of medicine, chemistry, and biology.

Scientific Research Applications

Antiviral Research

This compound has been explored for its antiviral properties, particularly against influenza viruses. Microwave-assisted synthesis methods have been applied to create derivatives carrying an adamantyl moiety, with some showing potent inhibitory effects against influenza A and B viruses, suggesting potential use as influenza virus fusion inhibitors (Göktaş et al., 2012).

Synthesis Methods

The synthesis and properties of related adamantane derivatives have been a focus of study. For example, the catalytic synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride offers a methodology for producing these compounds efficiently (Shishkin et al., 2020). Another research avenue involves the synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, highlighting the compound's utility in chemical synthesis (D’yachenko et al., 2019).

Anticancer Activity

Derivatives of this compound have been synthesized and tested for their growth inhibitory properties against various cancer cell lines. Some derivatives exhibited potent cytotoxic activities, making them candidates for further exploration as anticancer agents (Deady et al., 2003).

Neuroprotective Agents

Exploratory studies into fluorescent heterocyclic adamantane amines, aiming to develop novel fluorescent ligands for neurological assays, have indicated multifunctional neuroprotective activity. These activities include inhibition of N-methyl-d-aspartate receptor/ion channel, calcium channels, and nitric oxide synthase, suggesting their potential application in neuroprotection (Joubert et al., 2011).

Material Science

In material science, new polyamides containing adamantyl and diamantyl moieties have been synthesized, demonstrating significant physical properties such as high glass transition temperatures and good mechanical strength, indicating their potential application in high-performance materials (Chern et al., 1998).

properties

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-14-5-20-10-19(22(27)26-21(20)6-15(14)2)3-4-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h5-6,10,16-18H,3-4,7-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSBNDBRILOHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)

![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2592379.png)

![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)